(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid
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Overview
Description
MK-571 is a quinoline derivative that was originally developed as a cysteinyl leukotriene receptor 1 antagonist. It is most commonly used as an inhibitor of multidrug resistance protein-1 (MRP-1). MK-571 has shown significant potential in various scientific research applications, particularly in the fields of virology and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
MK-571 can be synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the reaction of 7-chloroquinoline with various reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of MK-571 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
MK-571 undergoes various types of chemical reactions, including:
Oxidation: MK-571 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinoline ring structure.
Substitution: Substitution reactions involving halogenated quinoline derivatives are common in the synthesis of MK-571.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different research applications .
Scientific Research Applications
MK-571 has a wide range of scientific research applications, including:
Mechanism of Action
MK-571 exerts its effects primarily by antagonizing cysteinyl leukotriene receptor 1. This receptor is involved in various inflammatory responses, and its inhibition by MK-571 leads to reduced inflammation and immune modulation. Additionally, MK-571 inhibits multidrug resistance protein-1, which plays a role in drug efflux and resistance mechanisms in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Zafirlukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma.
Montelukast: A leukotriene receptor antagonist commonly used to manage allergies and asthma.
Pranlukast: Similar to zafirlukast and montelukast, used for asthma treatment.
Uniqueness of MK-571
MK-571 is unique due to its dual role as a cysteinyl leukotriene receptor 1 antagonist and an inhibitor of multidrug resistance protein-1. This dual functionality makes it particularly valuable in research related to both inflammation and drug resistance .
Properties
Molecular Formula |
C25H28FNO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(3R,5R)-7-[4-(4-fluorophenyl)-2,5-dimethyl-1-phenylpyrrol-3-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C25H28FNO4/c1-16-23(13-12-21(28)14-22(29)15-24(30)31)25(18-8-10-19(26)11-9-18)17(2)27(16)20-6-4-3-5-7-20/h3-11,21-22,28-29H,12-15H2,1-2H3,(H,30,31)/t21-,22-/m1/s1 |
InChI Key |
QKLXBIHSGMPUQS-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CC[C@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C3=CC=C(C=C3)F)CCC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
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